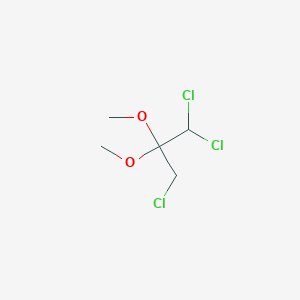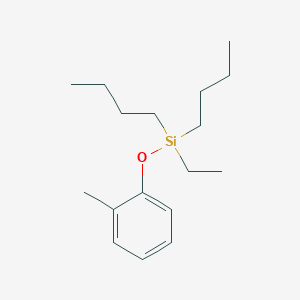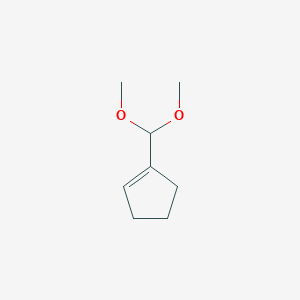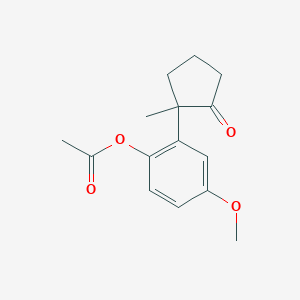
2-Diazonio-5-sulfamoylnaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-sulfamoylnaphthalen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium salt derived from naphthalene, featuring both diazonium and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-sulfamoylnaphthalen-1-olate typically involves the diazotization of 5-sulfamoylnaphthalen-1-amine. The process begins with the sulfonation of naphthalene to introduce the sulfonamide group, followed by nitration and reduction to obtain the amine. The final step involves diazotization using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-sulfamoylnaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like phenols, amines, and thiols are used under mild acidic or neutral conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenolic or aromatic amines.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenes.
Coupling Reactions: Azo dyes with various chromophores.
Reduction Reactions: 5-sulfamoylnaphthalen-1-amine.
Scientific Research Applications
2-Diazonio-5-sulfamoylnaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various substances.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-sulfamoylnaphthalen-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-naphthalenolate
- 2-Diazonio-4-sulfamoylnaphthalen-1-olate
- 2-Diazonio-6-sulfamoylnaphthalen-1-olate
Uniqueness
2-Diazonio-5-sulfamoylnaphthalen-1-olate is unique due to the specific positioning of the sulfonamide group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
59000-02-1 |
|---|---|
Molecular Formula |
C10H7N3O3S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
2-diazonio-5-sulfamoylnaphthalen-1-olate |
InChI |
InChI=1S/C10H7N3O3S/c11-13-8-5-4-6-7(10(8)14)2-1-3-9(6)17(12,15)16/h1-5H,(H2-,12,14,15,16) |
InChI Key |
MAPXAYPMZFYYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)



![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



